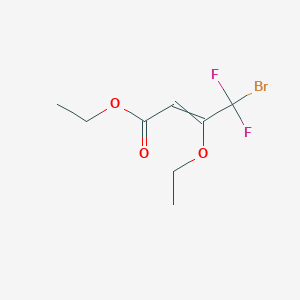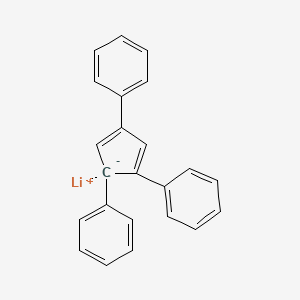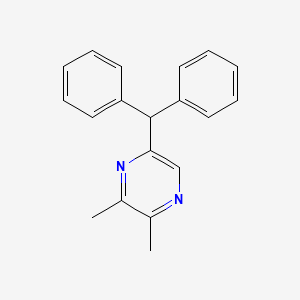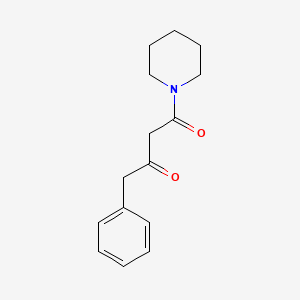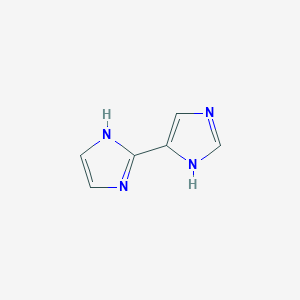
1H,3'H-2,4'-Biimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H,3’H-2,4’-Biimidazole is a heterocyclic compound composed of two imidazole rings connected by a carbon-carbon bond. Imidazoles are five-membered rings containing two nitrogen atoms, which are known for their versatility and presence in various biological and chemical systems. The unique structure of 1H,3’H-2,4’-Biimidazole allows it to participate in a wide range of chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H,3’H-2,4’-Biimidazole typically involves the cyclization of amido-nitriles or the condensation of aldehydes with amines. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods: Industrial production of 1H,3’H-2,4’-Biimidazole often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance yield and efficiency. The choice of solvents and reaction conditions is crucial to ensure the scalability and cost-effectiveness of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1H,3’H-2,4’-Biimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of more saturated compounds.
Applications De Recherche Scientifique
1H,3’H-2,4’-Biimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to interact with biological targets.
Industry: 1H,3’H-2,4’-Biimidazole is used in the production of dyes, catalysts, and other functional materials.
Mécanisme D'action
The mechanism by which 1H,3’H-2,4’-Biimidazole exerts its effects involves its ability to interact with various molecular targets. The nitrogen atoms in the imidazole rings can act as hydrogen bond donors and acceptors, allowing the compound to form stable complexes with metal ions and other molecules. These interactions can influence biological pathways and chemical reactions, making 1H,3’H-2,4’-Biimidazole a versatile compound in both research and industrial applications.
Comparaison Avec Des Composés Similaires
Imidazole: A simpler structure with one imidazole ring.
2,2’-Biimidazole: Another biimidazole compound with a different connectivity between the rings.
Benzimidazole: Contains a fused benzene and imidazole ring.
Uniqueness: 1H,3’H-2,4’-Biimidazole is unique due to its specific connectivity and the presence of two imidazole rings. This structure provides distinct chemical properties and reactivity compared to other similar compounds. Its ability to participate in a wide range of reactions and form stable complexes makes it particularly valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
144648-45-3 |
|---|---|
Formule moléculaire |
C6H6N4 |
Poids moléculaire |
134.14 g/mol |
Nom IUPAC |
2-(1H-imidazol-5-yl)-1H-imidazole |
InChI |
InChI=1S/C6H6N4/c1-2-9-6(8-1)5-3-7-4-10-5/h1-4H,(H,7,10)(H,8,9) |
Clé InChI |
XWHKSDHUFQIWQI-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(N1)C2=CN=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,7-Dimethoxy-9-(4-methoxyphenyl)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B15162844.png)
![7H-Thiazolo[4,5-d][1,3]oxazin-7-one, 2-(methylthio)-5-(4-nitrophenyl)-](/img/structure/B15162848.png)
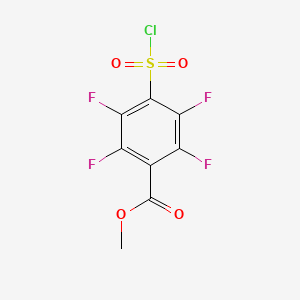
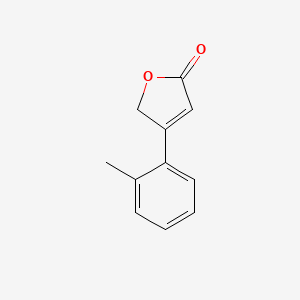
![2-Propanol, 1,1-difluoro-1-[4-(2-methoxyethyl)phenoxy]-3-nitro-, (S)-](/img/structure/B15162889.png)
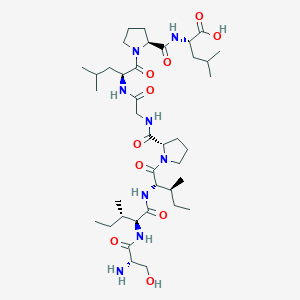
![1,4-Dioxaspiro[4.4]nonane-7-acetic acid, ethyl ester, (S)-](/img/structure/B15162902.png)

